Monoamine Transporter Inhibition Potency: 4,4'-DMAR vs. MDMA and 4-MAR (IC50)
In HEK293 cells stably expressing human monoamine transporters, 4,4'-DMAR inhibited all three transporters with IC50 values below 1 µM, demonstrating greater overall inhibitory potency than MDMA. Critically, the DA/SERT inhibition ratio for 4,4'-DMAR (0.4) is five times higher than that of MDMA (0.08), quantitatively confirming a more balanced serotonergic-to-dopaminergic inhibition profile compared to the highly SERT-selective MDMA [1]. In contrast, 4-MAR preferentially inhibited NET and DAT, and 3,4-DMAR showed only weak NET inhibition with no relevant DAT or SERT activity [1].
| Evidence Dimension | Monoamine transporter inhibition (IC50) and DA/SERT selectivity ratio |
|---|---|
| Target Compound Data | 4,4'-DMAR: IC50 <1 µM at DAT, NET, SERT; DA/SERT inhibition ratio = 0.4 |
| Comparator Or Baseline | MDMA: DA/SERT inhibition ratio = 0.08; 4-MAR: preferential NET/DAT inhibitor; 3,4-DMAR: weak NET only |
| Quantified Difference | DA/SERT ratio: 4,4'-DMAR (0.4) vs. MDMA (0.08) – a 5-fold difference in serotonergic vs. dopaminergic balance |
| Conditions | Transporter-transfected HEK293 cells; in vitro uptake inhibition assay |
Why This Matters
This ratio pinpoints exactly why 4,4'-DMAR cannot be substituted with MDMA or 4-MAR in experimental contexts: it occupies a unique intermediate selectivity space that neither comparator achieves, making it a distinct pharmacological tool.
- [1] Rickli, A., Kolaczynska, K., Hoener, M.C., Liechti, M.E. Pharmacological characterization of the aminorex analogs 4-MAR, 4,4'-DMAR, and 3,4-DMAR. NeuroToxicology 2019, 72, 95–100. View Source
